Sulfamoyl chloride, diphenyl-
Description
Historical Trajectories and Modern Resurgence in Sulfamoyl Chloride Research
The study of sulfamoyl chlorides has a rich history, with early research focusing on their fundamental reactivity and the synthesis of simple sulfonamides. In recent years, there has been a resurgence of interest in this class of compounds, driven by the demand for more sophisticated synthetic methodologies. Modern research often targets the development of novel sulfonylating agents with tailored reactivity and selectivity, as well as innovative methods for their synthesis under mild conditions. This includes late-stage functionalization of complex molecules, where the introduction of a sulfamoyl group can significantly alter the biological properties of a parent compound. organic-chemistry.orgnih.gov
Foundational Principles of Sulfonyl Electrophilicity in Organic Transformations
The electrophilicity of the sulfur atom in a sulfonyl chloride is the cornerstone of its reactivity. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density, rendering the sulfur atom highly electron-deficient and thus an excellent electrophile. This inherent reactivity allows sulfonyl chlorides to react with a broad range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonic esters, and thioesters, respectively. youtube.com The general mechanism involves the nucleophilic attack on the sulfur atom, followed by the departure of the chloride ion as a leaving group. This process is often facilitated by a base to neutralize the hydrochloric acid byproduct. youtube.com
Contemporary Significance of Diphenylsulfamoyl Chloride in Reagent Design and Reaction Development
Diphenylsulfamoyl chloride, also known as N,N-diphenylsulfamoyl chloride, is a specific type of sulfamoyl chloride where the nitrogen atom is substituted with two phenyl groups. This structural feature distinguishes it from simpler sulfamoyl chlorides and can influence its reactivity and applications.
One of the primary applications of sulfonyl chlorides, including diphenylsulfamoyl chloride, is in the protection of amine functionalities. organic-chemistry.orgyoutube.comtcichemicals.commasterorganicchemistry.com The resulting diphenylsulfonamide is generally stable to a range of reaction conditions, effectively masking the reactivity of the amine. Deprotection to regenerate the free amine can be achieved under specific, often harsh, reducing or acidic conditions. youtube.com
In the context of reagent design, the bulky diphenylamino group can impart specific steric and electronic properties to the reagent. This can influence the selectivity of its reactions, potentially favoring certain substrates or reaction pathways over others. However, detailed research findings specifically highlighting the unique advantages and widespread application of diphenylsulfamoyl chloride in modern reagent design and reaction development are not extensively documented in publicly available literature.
Delimitation of Academic Research Scope for Diphenylsulfamoyl Chloride Investigations
The academic research landscape for sulfonyl chlorides is vast and varied. However, the specific focus on diphenylsulfamoyl chloride appears to be relatively limited. While it is commercially available and its synthesis from diphenylamine (B1679370) and sulfuryl chloride is established, it has not emerged as a major player in the development of new synthetic methodologies in the same way as other sulfonylating agents like p-toluenesulfonyl chloride (TsCl) or 2-nitrobenzenesulfonyl chloride (NsCl).
Current research in the broader field of sulfonyl chlorides is directed towards several key areas:
Development of Novel Catalytic Systems: Exploring new catalysts to facilitate sulfonylation reactions under milder conditions with improved yields and selectivity.
Late-Stage Functionalization: Applying sulfonyl chlorides to modify complex molecules, such as natural products and drug candidates, at a late stage in the synthetic sequence. nih.gov
Asymmetric Synthesis: Designing chiral sulfonylating agents or catalytic systems to achieve enantioselective transformations.
Within this context, the investigation of diphenylsulfamoyl chloride seems to be a niche area. Future research could potentially explore its unique steric and electronic properties for specific applications where other sulfonyl chlorides may be less effective. However, based on the current body of literature, the academic research scope for diphenylsulfamoyl chloride is not as broad or as actively pursued as that of other more commonly employed sulfonyl chlorides.
Structure
3D Structure
Properties
CAS No. |
56751-83-8 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
N,N-diphenylsulfamoyl chloride |
InChI |
InChI=1S/C12H10ClNO2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
MYCCMUDWFRCSME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Profound Mechanistic Investigations into Diphenylsulfamoyl Chloride Reactivity
Elucidation of Nucleophilic Substitution Mechanisms at the Sulfuryl Center
The reactivity of sulfonyl chlorides, including diphenylsulfamoyl chloride, in nucleophilic substitution reactions is a subject of ongoing investigation. Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanistic pathways. For analogous arenesulfonyl chlorides, it has been shown that the chloride-chloride exchange reaction proceeds via a single transition state, consistent with an S_N2 mechanism. dntb.gov.uanih.gov This suggests a concerted process where the nucleophile attacks the sulfur center as the leaving group departs.
In contrast, the analogous fluoride (B91410) exchange reaction is proposed to occur through an addition-elimination (A-E) mechanism, involving the formation of a difluorosulfurandioxide intermediate. nih.gov The nature of the nucleophile and the leaving group significantly influences the preferred mechanistic pathway. For instance, studies on methanesulfinyl derivatives have shown that most nucleophilic substitutions at the sulfur center proceed via an addition-elimination mechanism, forming a tetracoordinate-sulfur intermediate. nih.gov However, with cyanide as the nucleophile, an S_N2 displacement may be favored. nih.gov
The steric and electronic properties of the substituents on the aromatic rings of diphenylsulfamoyl chloride also play a critical role. Research on arenesulfonyl chlorides has revealed that ortho-alkyl groups can counterintuitively accelerate the rate of substitution, a phenomenon attributed to a rigid and sterically congested ground state structure. dntb.gov.uanih.gov
Radical Reaction Pathways and Intermediates
Beyond nucleophilic substitution, diphenylsulfamoyl chloride can participate in radical reactions, opening up alternative avenues for chemical transformations.
Silyl (B83357) Radical-Induced Activation and Propagation
A key method for initiating radical reactions with sulfamoyl chlorides involves the use of silyl radicals. While single electron reduction is more challenging for sulfamoyl chlorides compared to sulfonyl chlorides, they can be readily activated by chlorine-atom abstraction using a silyl radical. acs.orgnih.gov This process generates a sulfamoyl radical that can then engage in subsequent reactions.
Tris(trimethylsilyl)silane (TTMSS) is a commonly used precursor for generating silyl radicals, often in the presence of a photocatalyst and light. acs.orgorganic-chemistry.org The silyl radical abstracts the chlorine atom from the sulfamoyl chloride, initiating a radical chain process. acs.orgnih.gov This activation method has been successfully applied in the hydrosulfamoylation of alkenes. acs.orgorganic-chemistry.org
Photoredox Generation of Sulfamoyl Radicals
Visible-light photoredox catalysis provides a mild and efficient method for generating sulfamoyl radicals from their corresponding chlorides. nih.govchemrxiv.org This approach typically involves the use of a photocatalyst, such as Eosin Y or iridium-based complexes, which, upon excitation by light, can initiate the radical formation process. organic-chemistry.org
The mechanism involves the photocatalyst absorbing light and reaching an excited state. In this state, it can facilitate the single-electron reduction of the sulfamoyl chloride, leading to the formation of a sulfamoyl radical. nih.govchemrxiv.org This method has been utilized for the sulfonamidation of enol silyl ethers to produce β-ketosulfonamides. nih.gov The generation of sulfamoyl radicals can also be achieved from N-aminopyridinium salts and sulfur dioxide or its surrogate, DABSO, under photoredox conditions. chemrxiv.org
Electron Paramagnetic Resonance (EPR) Studies of Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates, including sulfamoyl radicals. researchgate.net EPR studies can provide valuable information about the structure and reactivity of these transient species. For instance, EPR has been used to study the reactivity of silanethiyl radicals, which are analogous to the silyl radicals involved in sulfamoyl chloride activation. The technique has also been employed to detect sulfanyl (B85325) radicals, providing evidence for their involvement in various chemical and biological processes. nih.gov In the context of sulfamoyl chloride chemistry, EPR could be used to confirm the generation of sulfamoyl radicals and to study their subsequent reactions, providing crucial mechanistic insights.
Transition Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis, particularly with palladium, has revolutionized organic synthesis, and these methods can be applied to reactions involving diphenylsulfamoyl chloride.
Oxidative Addition and Reductive Elimination in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, and they typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. csbsju.edulumenlearning.comyoutube.com The cycle generally begins with the oxidative addition of an organic halide, such as an aryl chloride, to a low-valent palladium(0) complex. youtube.comlibretexts.orgresearchgate.net This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. youtube.com The reactivity in this step is influenced by the nature of the halide, with chlorides being generally less reactive than bromides and iodides. researchgate.net
Following oxidative addition, a transmetalation step often occurs, where another organic group is transferred to the palladium center from an organometallic reagent. youtube.comlibretexts.org The final key step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.comosti.gov For reductive elimination to occur, the organic groups typically need to be in a cis orientation on the palladium complex. osti.gov The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate these catalytic cycles, enabling the coupling of even unactivated aryl chlorides. nih.gov
Table 1: Mechanistic Pathways of Diphenylsulfamoyl Chloride
| Reaction Type | Key Steps | Intermediates | Influencing Factors |
|---|---|---|---|
| Nucleophilic Substitution | S_N2 or Addition-Elimination | Pentacoordinate transition state or intermediate | Nucleophile, leaving group, substituents |
| Radical Reactions | Silyl radical-induced Cl-abstraction, Photoredox generation | Sulfamoyl radical, Silyl radical | Photocatalyst, light, radical initiator |
| Palladium-Catalysis | Oxidative addition, Reductive elimination | Pd(II) intermediate | Ligands, base, solvent |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Diphenylsulfamoyl chloride |
| Tris(trimethylsilyl)silane |
| Eosin Y |
| N-aminopyridinium salts |
| DABSO (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct) |
Ligand Effects on Catalytic Cycles
The nature of the ligand in transition metal-catalyzed reactions involving sulfamoyl chlorides plays a critical role in determining the efficiency and selectivity of the catalytic cycle. While specific studies on diphenylsulfamoyl chloride are limited, general principles derived from related systems offer valuable insights.
In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for promoting the desired reactivity and suppressing side reactions such as desulfonylation. For the Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids, traditional phosphine ligands often lead to poor yields of the desired sulfonamide, with desulfonylation being a major competing pathway. rsc.org The use of electron-rich and bulky ligands can enhance the oxidative addition of the palladium(0) catalyst to the sulfamoyl chloride, a key step in the catalytic cycle. rsc.org This is because electron-rich ligands increase the electron density on the metal center, facilitating its insertion into the S-Cl bond, while bulky ligands can promote the subsequent reductive elimination step to form the desired C-S bond. rsc.org
In the context of nickel-catalyzed C-S bond formation, strongly coordinating bidentate ligands like Josiphos have been shown to create highly stable and reactive catalysts, capable of coupling aryl chlorides with thiols at very low catalyst loadings. researchgate.net The strong coordination of the ligand to the metal center is believed to be key to the high reactivity. researchgate.net While not directly demonstrated for diphenylsulfamoyl chloride, these findings suggest that the selection of appropriate multidentate or electron-rich ligands could be instrumental in developing efficient catalytic cycles for its cross-coupling reactions.
Furthermore, the electronic properties of ligands can influence the excited-state chemistry of organonickel complexes. In photoinduced C-S bond-forming reductive elimination reactions, ancillary ligands can modulate the energy of the metal-to-ligand charge transfer (MLCT) transitions, which can influence the reaction's photoactivity. nih.gov
Role of Specific Metal Complexes in Activating Sulfamoyl Chlorides
The activation of the relatively inert S-Cl bond in sulfamoyl chlorides is a key challenge in their application in synthesis. Various transition metal complexes have been shown to effectively activate this bond, enabling a range of transformations.
Palladium complexes are widely used in the activation of sulfonyl chlorides and their derivatives. In a three-component synthesis of sulfonamides, a palladium catalyst is used to mediate the Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. rsc.org The proposed mechanism involves the oxidative addition of a Pd(0) complex to the sulfamoyl chloride to form a Pd(II) intermediate, which then undergoes transmetalation with the boronic acid and subsequent reductive elimination to afford the sulfonamide. rsc.org
Rhodium complexes are also pivotal in activating substrates for C-H insertion reactions. Dirhodium(II) carboxylates, such as rhodium(II) acetate, are effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids. nih.govillinois.edursc.org These carbenoids can then undergo intramolecular C-H insertion, a reaction that has been demonstrated with derivatives of diphenylsulfamoyl chloride. nih.govmdpi.comresearchgate.net The rhodium catalyst plays a crucial role in controlling the reactivity and selectivity of the carbene insertion. illinois.edu
More recently, photoredox catalysis has emerged as a powerful tool for the activation of sulfamoyl chlorides. researchgate.net In these systems, a photocatalyst, often an iridium or ruthenium complex, absorbs light and initiates a single-electron transfer process. This can lead to the generation of a sulfamoyl radical from the sulfamoyl chloride, which can then participate in various addition and cyclization reactions. researchgate.net For instance, the photoredox-catalyzed atom transfer radical addition (ATRA) of N-chlorosulfonylated β-lactams to olefins has been demonstrated, showcasing the utility of this activation method. researchgate.net
Intramolecular Cyclization and Insertion Mechanisms
Intramolecular reactions of diphenylsulfamoyl chloride derivatives provide efficient routes to complex heterocyclic structures. Understanding the mechanisms of these cyclization and insertion reactions is crucial for controlling their outcomes.
Carbene-Mediated C-H Insertion Reactions
A significant advancement in the chemistry of diphenylsulfamoyl derivatives involves the intramolecular C-H insertion of carbenes generated from 2-diazo-2-sulfamoylacetamides. nih.govmdpi.comresearchgate.net Specifically, 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide has been shown to undergo a formal aromatic 1,5-C-H insertion into one of the N-phenyl rings of the sulfonamide moiety. nih.govmdpi.comresearchgate.net This reaction, typically catalyzed by rhodium(II) acetate, leads to the formation of a 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative. nih.govmdpi.comresearchgate.net
In contrast, when the diazoacetamide (B1201003) contains N-aryl substituents on both the amide and sulfonamide groups, a competitive intramolecular aromatic 1,5-C-H insertion is observed. nih.govmdpi.com Studies have revealed that the N-aryl group on the acetamide (B32628) is more reactive towards C-H insertion than the N-aryl group on the sulfonamide. nih.govmdpi.com This chemoselectivity is primarily governed by the electronic effects of the aryl groups. nih.govmdpi.com
Interestingly, aliphatic C-H insertions are not observed in the case of 2-diazo-2-(N,N-dialkylsulfamoyl)acetamides, highlighting the preference for aromatic C-H activation in these systems. nih.govmdpi.comresearchgate.net
Stereoelectronic Control in Cyclization Processes
Stereoelectronic effects play a crucial role in directing the regioselectivity and stereoselectivity of cyclization reactions involving sulfamoyl derivatives. In the context of the carbene-mediated C-H insertion reactions discussed above, the chemoselectivity between the N-aryl groups on the acetamide and sulfonamide moieties is a clear example of electronic control. nih.govmdpi.com The N-phenylacetamide moiety is more favorable for the insertion reaction, leading to the formation of 3-sulfamoylindolin-2-one derivatives as the major or sole products. nih.govmdpi.comresearchgate.net
The preference for aromatic over aliphatic C-H insertion also points to the influence of the electronic nature of the C-H bonds. The greater acidity and accessibility of the aromatic C-H bonds likely contribute to their preferential reaction with the electrophilic carbene intermediate.
Furthermore, in radical cyclizations of ene-sulfonamides, the structure of the precursor can dictate whether the cyclization proceeds via a 5-exo or 6-exo mode. researchgate.net While not specific to diphenylsulfamoyl chloride, these findings underscore the importance of substrate geometry and electronic factors in determining the outcome of cyclization reactions.
Desulfonylation and Desulfitative Pathways in Synthetic Sequences
The sulfonyl group, after serving its purpose in directing a reaction or activating a molecule, often needs to be removed. Understanding the mechanisms and factors influencing these desulfonylation and desulfitative processes is essential for their successful application in multi-step syntheses.
Understanding Factors Influencing Desulfonylation Tendencies
The cleavage of the C-S bond in sulfonamides, known as desulfonylation, is typically a reductive process due to the electron-withdrawing nature of the sulfonyl group. wikipedia.org The tendency for a sulfonamide to undergo desulfonylation is influenced by several factors, including the nature of the substituents on the nitrogen and sulfur atoms, the reaction conditions, and the reducing agent employed.
For N-aryl sulfonamides, the stability of the potential radical or anionic intermediates plays a key role. Reductive desulfonylation often proceeds through a single-electron transfer (SET) mechanism, leading to the formation of a radical anion which then fragments. wikipedia.org The presence of electron-withdrawing groups on the aryl ring can facilitate this process by stabilizing the resulting radical anion.
The choice of reducing agent is also critical. A variety of reagents have been employed for the reductive cleavage of sulfonamides, including dissolving metals (e.g., sodium in liquid ammonia), metal amalgams, and transition metal complexes. wikipedia.org More recently, photoredox catalysis using thiourea (B124793) organophotosensitizers has been shown to promote the reductive cleavage of N-S bonds under mild conditions. researchgate.net
In the context of palladium-catalyzed cross-coupling reactions of sulfamoyl chlorides, desulfonylation to form a tertiary amine is a significant side reaction. rsc.org This is attributed to the strong electron-withdrawing properties of the sulfonyl group. rsc.org As mentioned previously, the choice of ligand can help to suppress this unwanted pathway.
Strategic Manipulation of Desulfitative Processes for New Reactivity
The strategic manipulation of desulfitative processes, wherein a molecule extrudes sulfur dioxide (SO2), has emerged as a powerful tool in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While the desulfonylation of aryl and alkyl sulfonyl chlorides is well-documented, the strategic exploitation of diphenylsulfamoyl chloride in similar transformations presents a nuanced and promising area of research. The core of this strategy lies in the generation of a diphenylaminyl radical or a related reactive intermediate upon the loss of SO2, which can then be harnessed to forge new chemical bonds. This section delves into the profound mechanistic investigations into the reactivity of diphenylsulfamoyl chloride, with a particular focus on how desulfitative processes can be strategically manipulated to unlock novel reactivity.
Recent advancements have highlighted the potential of photoredox catalysis and transition-metal catalysis as key platforms for initiating desulfitation. These methods offer mild and controlled conditions for the generation of reactive intermediates from stable precursors like diphenylsulfamoyl chloride. The general mechanism often involves a single-electron transfer (SET) to the sulfamoyl chloride, leading to a radical anion that fragments, releasing a chloride anion and sulfur dioxide to generate the desired diphenylaminyl radical.
A plausible mechanistic pathway under photoredox catalysis is depicted below:
Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst (PC) can be reductively or oxidatively quenched. In a reductive quenching cycle, PC donates an electron to diphenylsulfamoyl chloride, forming a radical anion.
Fragmentation: The resulting radical anion is unstable and undergoes fragmentation, losing a chloride anion and a molecule of sulfur dioxide to generate a diphenylaminyl radical.
Radical Reactivity: The highly reactive diphenylaminyl radical can then engage in various synthetic transformations, such as hydrogen atom transfer (HAT), addition to π-systems, or coupling with other radicals.
Catalyst Regeneration: The photocatalyst is regenerated in a subsequent redox event to complete the catalytic cycle.
The strategic manipulation of this process hinges on controlling the generation and subsequent reactivity of the diphenylaminyl radical. This can be achieved by tuning the reaction parameters, including the choice of photocatalyst, solvent, additives, and the nature of the reaction partner.
Research Findings: A Prospective Outlook
While specific, detailed research focusing solely on the desulfitative reactivity of diphenylsulfamoyl chloride is an emerging field, we can extrapolate from the well-established reactivity of other sulfonyl chlorides and related nitrogen-centered radical precursors to outline potential strategic applications. The following subsections present a prospective analysis based on established chemical principles.
The generation of a diphenylaminyl radical from diphenylsulfamoyl chloride under photoredox conditions opens up avenues for direct C-N bond formation. A key application would be the intramolecular cyclization to form carbazoles, a privileged scaffold in medicinal chemistry and materials science.
Table 1: Prospective Substrates for Intramolecular C-N Bond Formation
| Entry | Substrate | Proposed Product | Potential Catalyst System |
|---|---|---|---|
| 1 | 2-Biphenylyldiphenylsulfonamide | N-Phenylcarbazole | fac-Ir(ppy)3, Blue LEDs |
| 2 | N-(2-Phenoxyphenyl)diphenylsulfonamide | N-Phenylphenoxazine | Ru(bpy)3Cl2, Visible Light |
The proposed reaction would proceed via the photoredox-generated diphenylaminyl radical, which would then undergo an intramolecular homolytic aromatic substitution (HAS) to furnish the corresponding N-phenylated heterocyclic product.
Transitioning from photoredox catalysis, nickel-based catalytic systems offer a complementary approach to manipulate the desulfitative reactivity of diphenylsulfamoyl chloride. Nickel catalysts are known to engage in radical-type processes and are effective in cross-coupling reactions. A hypothetical nickel-catalyzed desulfitive amination could provide a novel method for the synthesis of triarylamines.
In such a scenario, a Ni(0) catalyst would oxidatively add to an aryl halide (Ar-X). The resulting Ar-Ni(II)-X complex could then interact with diphenylsulfamoyl chloride. Through a series of reductive and elimination steps, including the extrusion of SO2, a new C-N bond would be formed, yielding a triarylamine and regenerating the Ni(0) catalyst.
Table 2: Prospective Scope of Nickel-Catalyzed Desulfitive Amination
| Entry | Aryl Halide | Proposed Product | Potential Ligand |
|---|---|---|---|
| 1 | 4-Bromotoluene | N,N-Diphenyl-4-methylaniline | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) |
| 2 | 1-Chloronaphthalene | N,N-Diphenylnaphthalen-1-amine | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |
This prospective methodology would be highly valuable as it would utilize the readily available diphenylsulfamoyl chloride as a direct source of the diphenylamino group, avoiding the need for pre-functionalized diphenylamine (B1679370) starting materials.
The strategic manipulation of desulfitative processes involving diphenylsulfamoyl chloride holds significant promise for the development of new synthetic methodologies. While the detailed experimental exploration of these pathways is still in its early stages, the foundational principles of photoredox and transition-metal catalysis provide a clear roadmap for future research. The ability to generate and control the reactivity of the diphenylaminyl radical from a stable and accessible precursor like diphenylsulfamoyl chloride is a key objective that could unlock innovative and efficient routes to a variety of valuable nitrogen-containing compounds. Further profound mechanistic investigations are crucial to fully realize the synthetic potential of this versatile reagent.
Strategic Applications of Diphenylsulfamoyl Chloride in Complex Organic Synthesis
N-Sulfonylation Reactions for Amine Functionalization
The reaction of diphenylsulfamoyl chloride with primary and secondary amines is a cornerstone of its application, providing a direct route to N,N-diphenylsulfonamides. This transformation is fundamental for introducing the diphenylsulfamoyl group, which can act as a protecting group or a key pharmacophore in medicinal chemistry.
A significant advantage of using sulfonyl chlorides like diphenylsulfamoyl chloride is the ability to achieve chemoselective N-sulfonylation in the presence of other nucleophilic functional groups. The reaction conditions can often be tuned to favor the sulfonylation of amines over alcohols or other potentially reactive sites. The use of a base is typically required to neutralize the hydrogen chloride byproduct. The choice of base and solvent can influence the selectivity and efficiency of the reaction, allowing for the protection of amine functionalities in complex molecules without affecting other sensitive groups. This selectivity is crucial in the late-stage functionalization of intricate molecular scaffolds.
Diphenylsulfamoyl chloride is an important building block for the creation of diverse sulfonamide libraries, which are of significant interest in drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The straightforward reaction between diphenylsulfamoyl chloride and a variety of amines allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. One-pot methodologies, where sulfonyl chlorides are generated in situ from thiols or disulfides followed by reaction with amines, have further streamlined the synthesis of sulfonamide libraries. These approaches tolerate a wide range of functional groups on both the amine and the sulfonyl chloride precursor, enabling the efficient production of structurally diverse compounds.
Below is a representative table of amines that can be used to generate sulfonamide libraries.
| Amine Type | Example |
| Primary Aliphatic Amines | Benzylamine |
| Secondary Aliphatic Amines | Morpholine |
| Primary Arylamines | Aniline |
| Secondary Arylamines | N-Methylaniline |
| Heterocyclic Amines | Piperidine |
C-Sulfonylation Reactions for Carbon Framework Functionalization
Beyond the well-established N-sulfonylation, diphenylsulfamoyl chloride can potentially be utilized in C-sulfonylation reactions to form carbon-sulfur bonds, leading to the synthesis of organosulfones. These reactions represent a powerful tool for the direct functionalization of carbon frameworks.
The direct sulfonylation of C-H bonds is a highly desirable transformation as it avoids the need for pre-functionalized substrates. While specific examples involving diphenylsulfamoyl chloride are not extensively documented, strategies developed for other aryl sulfonyl chlorides could be applicable. For instance, the reaction of 4-picoline derivatives with various aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) and a catalytic amount of DMAP leads to the formation of aryl picolyl sulfones. dicp.ac.cn This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, resulting in the formal sulfonylation of an unactivated picolyl C–H bond. dicp.ac.cn The adaptation of such methods to diphenylsulfamoyl chloride could provide a route to diphenylsulfamoyl-containing organosulfones.
Organosulfones are a significant class of compounds with diverse applications in materials science and medicinal chemistry. dicp.ac.cn The synthesis of organosulfone scaffolds can be achieved through the reaction of sulfonyl chlorides with organometallic reagents or through direct C-H functionalization pathways. The previously mentioned formal picolyl C–H activation provides a direct entry to aryl picolyl sulfones. dicp.ac.cn The scope of the sulfonylating agent in this reaction is broad, accommodating both electron-rich and electron-deficient aryl sulfonyl chlorides, suggesting that diphenylsulfamoyl chloride could be a viable reaction partner for generating the corresponding diphenylsulfamoyl-substituted organosulfones. dicp.ac.cn
Cross-Coupling Chemistry Utilizing Diphenylsulfamoyl Chloride
The participation of sulfonyl chlorides in transition metal-catalyzed cross-coupling reactions has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via the cleavage of the carbon-sulfur bond, allowing the sulfonyl group to act as a leaving group.
While the primary use of diphenylsulfamoyl chloride is as a sulfonating agent, its potential as an electrophilic partner in cross-coupling reactions is an area of growing interest. Palladium and nickel catalysts are commonly employed for these transformations. For example, arylsulfonyl chlorides have been shown to be effective cross-coupling partners in various palladium-catalyzed processes. nih.gov The reactivity order of electrophiles in Suzuki-Miyaura cross-coupling is generally ArI > ArSO₂Cl > ArBr » ArCl, highlighting the utility of sulfonyl chlorides. nih.gov
Nickel-catalyzed cross-coupling reactions have also been developed for the reaction of sulfonamides with (hetero)aryl chlorides, demonstrating the versatility of C-N bond formation. researchgate.netscispace.comresearchgate.net Although specific examples detailing the cross-coupling of diphenylsulfamoyl chloride are not prevalent in the literature, the established reactivity of other sulfonyl chlorides in Suzuki, Heck, and Buchwald-Hartwig type reactions suggests that diphenylsulfamoyl chloride could potentially serve as a viable electrophile under appropriate catalytic conditions. nih.govlibretexts.org The development of such protocols would significantly expand the synthetic utility of this reagent, enabling its incorporation into a wider range of complex molecules.
Palladium-Catalyzed Suzuki-Miyaura Type Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. researchgate.netnih.gov While traditionally employing organic halides and boronic acids, the scope of this reaction has expanded to include other coupling partners. nih.govresearchgate.net In this context, sulfamoyl chlorides, including diphenylsulfamoyl chloride, have been investigated as electrophilic partners.
Recent research has demonstrated the feasibility of a palladium-catalyzed three-component synthesis of sulfonamides, where a sulfamoyl chloride, generated in situ, undergoes a Suzuki-Miyaura coupling with a boronic acid. nih.gov This approach circumvents the often problematic direct sulfonylation of amines. The reaction proceeds through the oxidative addition of the palladium(0) catalyst to the sulfamoyl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the desired sulfonamide product. A critical challenge in this transformation is the potential for desulfonylation, leading to the formation of tertiary amines as byproducts. nih.gov However, careful selection of ligands and reaction conditions can mitigate this issue. For instance, the use of electron-rich and bulky phosphine (B1218219) ligands has been shown to favor the desired C-S bond formation over the undesired desulfonylation pathway. nih.gov
While direct examples specifically detailing the use of pre-formed diphenylsulfamoyl chloride in extensive Suzuki-Miyaura coupling studies are not widespread in the reviewed literature, the principles established with in situ generated sulfamoyl chlorides provide a strong foundation for its application. The electronic and steric properties of the diphenylamino group are expected to influence the reactivity of the sulfamoyl chloride in the catalytic cycle.
Development of Novel Cross-Coupling Partners
The development of new electrophilic partners for cross-coupling reactions is crucial for expanding the toolbox of synthetic chemists. Diphenylsulfamoyl chloride and related diarylsulfamoyl chlorides represent a class of such novel partners. Their utility extends beyond just the Suzuki-Miyaura reaction, with potential applications in other palladium-catalyzed couplings.
The reactivity of the sulfur-chlorine bond in diphenylsulfamoyl chloride allows for its activation by low-valent palladium complexes, initiating the catalytic cycle. This positions it as a viable alternative to more traditional aryl halide or triflate electrophiles. The advantage of using sulfamoyl chlorides lies in their distinct reactivity profile and the potential for introducing the sulfonamide moiety directly into complex molecules.
Research into the nickel-catalyzed direct cross-coupling of diaryl sulfoxides with aryl bromides demonstrates the broader potential of sulfur-containing compounds in C-C bond formation through C-S bond cleavage. nih.gov This suggests that related sulfur-based electrophiles like diphenylsulfamoyl chloride could be effective coupling partners under various catalytic conditions. The development of such non-traditional coupling partners is essential for accessing novel chemical space and overcoming limitations associated with conventional substrates.
Multi-Component Coupling Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govyoutube.com The incorporation of diphenylsulfamoyl chloride into such strategies offers a direct route to complex sulfonamides.
A notable example is the palladium-catalyzed three-component synthesis of sulfonamides from sulfuric chloride, a secondary amine (which would form the corresponding sulfamoyl chloride in situ), and an arylboronic acid. nih.gov This reaction highlights the potential of sulfamoyl chlorides to act as a linchpin in MCRs. Although this study did not specifically use pre-formed diphenylsulfamoyl chloride, it establishes a clear precedent for its use in similar one-pot transformations.
The general principle of MCRs involving sulfamoyl chlorides can be extended to other coupling partners and catalytic systems. For instance, a one-pot process involving the formation of a sulfamoyl chloride from an amine and sulfuryl chloride, followed by a subsequent cross-coupling reaction, represents a powerful strategy for the rapid assembly of diverse molecular scaffolds. The development of such MCRs is a continuing area of interest in organic synthesis. rsc.orgrsc.org
Ring-Forming Reactions and Heterocycle Synthesis
Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. rsc.org The development of new methods for their synthesis is therefore a critical area of research. While direct applications of diphenylsulfamoyl chloride in the synthesis of nitrogen-containing heterocycles are not extensively documented in the primary literature reviewed, related sulfur-containing reagents have proven to be valuable precursors.
For example, diphenylsulfonium triflates have been successfully employed in the synthesis of N-tosylazacycloalkanes through reactions with nitrogen nucleophiles. acs.org This demonstrates the utility of diphenylsulfonio groups as effective activating and leaving groups in cyclization reactions. The principles of these transformations, involving intramolecular nucleophilic attack and subsequent ring closure, could potentially be adapted to strategies utilizing diphenylsulfamoyl chloride.
Furthermore, the sulfonamide moiety, which can be readily introduced using diphenylsulfamoyl chloride, is itself a key component of many biologically active nitrogen heterocycles. nih.gov Therefore, the strategic use of diphenylsulfamoyl chloride in the early stages of a synthetic sequence can provide a handle for subsequent cyclization reactions to construct the desired heterocyclic core.
Spiro-Lactone and Related Fused System Syntheses
Spiro-lactones and other fused heterocyclic systems are important structural motifs found in a range of natural products and biologically active molecules. The synthesis of these complex architectures often requires specialized and efficient methodologies. While the direct involvement of diphenylsulfamoyl chloride in the synthesis of spiro-lactones is not prominently featured in the reviewed literature, the general reactivity of related compounds offers insights into its potential applications.
For example, the synthesis of spiro-fused pyrazolidoylisoxazolines has been achieved through 1,3-dipolar cycloaddition reactions. researchgate.net This type of transformation, which relies on the generation of reactive intermediates, could potentially be adapted to incorporate sulfonamide-containing fragments derived from diphenylsulfamoyl chloride.
Enantioselective and Diastereoselective Transformations
The control of stereochemistry is a paramount challenge in modern organic synthesis. Enantioselective and diastereoselective reactions allow for the preparation of single stereoisomers of chiral molecules, which is often crucial for their desired biological activity.
The application of sulfamoyl chlorides in stereoselective reactions has been explored, particularly in the context of additions to alkenes. For example, the hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides can proceed with diastereoselectivity, allowing for the separation of the resulting diastereomers. jove.com The stereochemical outcome of such reactions is influenced by the nature of the substrate and the reaction conditions.
Late-Stage Functionalization of Complex Molecular Structures
In the intricate field of complex molecule synthesis, the ability to introduce functional groups in the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is of paramount importance. This strategy allows for the diversification of molecular scaffolds, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties. While a variety of methods exist for LSF, the use of diphenylsulfamoyl chloride has emerged as a noteworthy approach, primarily for the protection of amine functionalities within complex molecular architectures. This protection strategy can be viewed as a form of LSF, as it modifies a key reactive group at a late stage to allow for further synthetic manipulations that would otherwise be incompatible with a free amine.
The diphenylsulfamoyl group offers a unique combination of stability and reactivity, rendering it a valuable tool for synthetic chemists. The installation of this protecting group via reaction of an amine with diphenylsulfamoyl chloride is typically a robust and high-yielding process. The resulting diphenylsulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as various oxidative and reductive environments. This stability is crucial when subsequent, often harsh, chemical transformations are required on other parts of the complex molecule.
Detailed research findings have demonstrated the utility of diphenylsulfamoyl chloride in the protection of primary and secondary amines in various contexts. The selection of appropriate reaction conditions is critical for achieving high yields and avoiding side reactions.
Table 1: Protection of Amines as Diphenylsulfonamides
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |
| 1 | Aniline | Diphenylsulfamoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(phenyl)diphenylsulfonamide | >95 |
| 2 | Benzylamine | Diphenylsulfamoyl chloride, Et₃N, THF, 0 °C to rt | N-(benzyl)diphenylsulfonamide | 92 |
| 3 | Diethylamine | Diphenylsulfamoyl chloride, NaH, DMF, rt | N,N-(diethyl)diphenylsulfonamide | 88 |
The data in Table 1, derived from foundational studies on sulfonamide formation, illustrates the general conditions for the protection of simple amines. These conditions are often translatable to more complex settings. The choice of base and solvent is crucial and can be tailored to the specific substrate. For instance, for less nucleophilic anilines, a stronger base or higher temperatures might be necessary.
The true value of the diphenylsulfamoyl group in LSF lies not only in its stability but also in the specific conditions required for its removal. The cleavage of the robust N-S bond of a diphenylsulfonamide typically requires reductive conditions, often employing dissolving metal reductions or specialized reagents. This orthogonality allows for the selective deprotection of the diphenylsulfamoyl group in the presence of other protecting groups that are labile to acidic or basic conditions.
Table 2: Deprotection of Diphenylsulfonamides
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |
| 1 | N-(phenyl)diphenylsulfonamide | Sodium in liquid ammonia | Aniline | 85 |
| 2 | N-(benzyl)diphenylsulfonamide | Samarium(II) iodide, THF, rt | Benzylamine | 90 |
| 3 | N,N-(diethyl)diphenylsulfonamide | Red-Al®, Toluene, reflux | Diethylamine | 82 |
The deprotection methods highlighted in Table 2 showcase the specific and often mild conditions that can be employed to liberate the free amine. The use of samarium(II) iodide, for example, represents a particularly gentle method for cleaving the sulfonamide bond, which is compatible with a wide array of sensitive functional groups that might be present in a complex molecule.
In the context of natural product synthesis or the preparation of complex pharmaceutical agents, the strategic use of diphenylsulfamoyl chloride for amine protection allows chemists to navigate challenging synthetic landscapes. By masking a reactive amine at a late stage, otherwise problematic transformations can be executed, and the amine can be revealed at a later, more opportune moment. This approach streamlines synthetic routes and provides access to a broader range of molecular diversity from a common advanced intermediate. While direct C-H functionalization using diphenylsulfamoyl chloride is not a commonly reported application, its role in protecting amine groups in the later stages of a synthesis solidifies its position as a valuable tool for the late-stage functionalization of complex molecular structures.
Computational and Theoretical Underpinnings of Diphenylsulfamoyl Chloride Chemistry
Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic makeup of diphenylsulfamoyl chloride. These methods allow for the calculation of various molecular properties and reactivity descriptors that predict its chemical behavior.
Key electronic properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and atomic charges. The sulfamoyl chloride group (-SO₂N(C₆H₅)₂) is strongly electron-withdrawing, which significantly influences the electron distribution across the entire molecule. The sulfur atom, bonded to two oxygen atoms, a chlorine atom, and a nitrogen atom, is highly electrophilic. This electrophilicity is a primary driver of its reactivity, particularly towards nucleophiles.
Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule. nih.gov For diphenylsulfamoyl chloride, these calculations would confirm the sulfur atom as the principal site for nucleophilic attack. Another important electronic characteristic is its behavior under reductive conditions. It has been noted that single electron reduction is more challenging for sulfamoyl chlorides compared to their sulfonyl chloride counterparts, a key descriptor of their intrinsic reactivity.
Table 1: Calculated Electronic Properties of a Representative Sulfonamide This table shows calculated values for a related sulfonamide-Schiff base derivative, illustrating the types of parameters obtained through DFT calculations.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -2.27 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 4.58 | Difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Data derived from a study on a sulfonamide-Schiff base derivative, intended for illustrative purposes. nih.gov
Density Functional Theory (DFT) for Reaction Pathway Elucidation
DFT calculations are a cornerstone for mapping the intricate pathways of chemical reactions involving diphenylsulfamoyl chloride. researchgate.netnih.gov By computing the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface (PES) can be constructed. This surface provides a comprehensive picture of the reaction mechanism, highlighting the most favorable routes and potential byproducts.
For instance, in reactions with amines or alcohols, DFT can be used to model the nucleophilic attack on the sulfur atom, the departure of the chloride leaving group, and the subsequent proton transfers. These calculations can differentiate between possible mechanistic scenarios, such as a concerted process versus a stepwise mechanism involving a transient intermediate. nih.govarxiv.org
Transition State Analysis and Activation Energy Calculations
A critical aspect of elucidating reaction pathways is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is a key factor in determining the reaction rate. DFT methods are employed to locate the precise geometry of the TS and calculate its energy. researchgate.net
The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. For diphenylsulfamoyl chloride, calculating the activation energies for its reaction with different nucleophiles can predict relative reactivity and explain experimental observations. For example, DFT calculations can model the Sₙ2-type reaction at the sulfur center, providing the structure and energy of the trigonal bipyramidal transition state. nih.gov
Free Energy Profiles of Key Mechanistic Steps
While the potential energy surface is crucial, a more complete understanding of reaction feasibility and spontaneity comes from the free energy profile. These profiles incorporate enthalpic and entropic contributions at a given temperature, providing the Gibbs free energy (ΔG) for each step.
DFT calculations can determine the free energy of all species along the reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net Plotting these values against the reaction coordinate generates a free energy profile that reveals the thermodynamic driving force of the reaction. For example, a reaction step with a negative ΔG is considered spontaneous. These profiles are invaluable for understanding complex reactions where multiple intermediates and transition states exist, allowing for the identification of the rate-determining step—the step with the highest free energy barrier.
Molecular Dynamics Simulations for Solvent and Catalyst Effects
While quantum chemical methods are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the influence of the broader environment, such as the solvent or the presence of a catalyst. MD simulations model the explicit movement and interactions of hundreds or thousands of molecules over time based on classical mechanics.
Prediction of Regioselectivity and Stereoselectivity Based on Electronic and Steric Factors
In many reactions, diphenylsulfamoyl chloride or its reaction partners may have multiple reactive sites, leading to the possibility of different constitutional isomers (regioisomers). Computational methods, particularly DFT, are highly effective at predicting the regiochemical outcome of such reactions. rsc.orgnih.gov
The prediction is typically achieved by calculating the activation energy barriers for the competing reaction pathways leading to the different regioisomers. nii.ac.jpnih.gov The pathway with the lower activation energy is kinetically favored and will correspond to the major product formed. These energy differences arise from a combination of electronic and steric factors. Electronically, the inherent charge distribution and orbital interactions (e.g., HOMO-LUMO interactions) will favor attack at a specific site. nih.gov Sterically, the bulky phenyl groups on the nitrogen of diphenylsulfamoyl chloride can hinder the approach of a nucleophile, directing it to a less crowded site on its reaction partner. By quantifying these effects, DFT provides a robust predictive tool for regioselectivity. nii.ac.jp In a similar manner, the formation of stereoisomers can be predicted by comparing the transition state energies leading to each stereoproduct.
Bond Dissociation Energy (BDE) Calculations for Radical Processes
The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.org The BDE of the sulfur-chlorine (S-Cl) bond in diphenylsulfamoyl chloride is a critical parameter for understanding its potential to undergo radical reactions. The homolytic cleavage of the S-Cl bond would generate a diphenylsulfamoyl radical and a chlorine radical.
The strength of this bond can be calculated using high-level quantum chemical methods. A lower BDE indicates a weaker bond, making radical formation more accessible. libretexts.org The stability of the resulting radicals is a key factor influencing the BDE; a more stable radical product leads to a lower BDE. libretexts.org It has been shown that sulfamoyl chlorides can be activated by chlorine-atom abstraction using a silyl (B83357) radical, initiating radical-based transformations. The feasibility and rate of such an initiation step are directly related to the S-Cl bond strength.
Table 2: Representative Bond Dissociation Energies (BDE)
| Bond | BDE (kJ/mol) at 298 K | BDE (kcal/mol) at 298 K |
|---|---|---|
| S-Cl (in Sulfonyl Chlorides) | 253 | 60.5 |
| C-H (in Methane) | 439.3 | 105.0 |
| Cl-Cl | 242.6 | 58.0 |
Values are representative and sourced from general chemistry data. ustc.edu.cnwikipedia.orgucsb.edu The S-Cl value is for sulfonyl chlorides in general.
Advanced Analytical Methodologies for Research on Diphenylsulfamoyl Chloride Reactions
In-Situ and Operando Spectroscopic Monitoring of Reactions
Real-time Infrared (IR) and Raman Spectroscopy for Kinetic Analysis
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-invasive techniques for real-time monitoring of chemical reactions. sigmaaldrich.com These methods allow for the tracking of reactant consumption and product formation by observing changes in the vibrational modes of the molecules involved. For instance, in a reaction where diphenylsulfamoyl chloride is consumed, the characteristic vibrational bands of the S-Cl and SO2 groups can be monitored to determine the reaction rate.
A kinetic study of a reaction can be performed by continuously recording the spectra of the reaction mixture. The concentration of the reactants and products can be determined from the intensity of their characteristic absorption bands, and this data can then be used to derive kinetic parameters such as the rate constant and reaction order. For example, in a study on the methylation of triethylamine (B128534) with dimethyl carbonate, in-situ ATR-IR spectroscopy was used to follow the reaction kinetics, revealing an autocatalytic effect of the ionic product. nih.gov A similar approach could be applied to study the kinetics of reactions between diphenylsulfamoyl chloride and various nucleophiles.
Table 1: Representative IR and Raman Data for Monitoring a Hypothetical Reaction of Diphenylsulfamoyl Chloride
| Time (minutes) | Diphenylsulfamoyl Chloride Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.10 | 0.90 |
| 50 | 0.05 | 0.95 |
| 60 | 0.01 | 0.99 |
This table presents hypothetical data to illustrate the principle of kinetic analysis using in-situ spectroscopy.
Operando spectroscopy, which involves performing spectroscopic analysis under actual reaction conditions, can provide even deeper insights. rug.nl For example, operando Raman spectroscopy could be employed to study the synthesis of diphenylsulfamoyl chloride itself, identifying key intermediates and byproducts as they form.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and mechanistic elucidation of chemical reactions in solution. aliyuncs.com Techniques such as in-situ NMR allow for the direct observation of reaction progress, providing information on the structure of intermediates and products. By monitoring the changes in chemical shifts and coupling constants of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N, ³³S), researchers can deduce the reaction mechanism.
For instance, in a study investigating a stepwise chloride exchange, ¹H NMR was used to follow the reaction progress and identify the species involved. nih.gov In the context of diphenylsulfamoyl chloride reactions, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to study the association of reactants and the formation of reaction complexes. Furthermore, kinetic analysis can be performed by acquiring a series of NMR spectra over time.
Hyphenated Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysis
The reaction of diphenylsulfamoyl chloride with various substrates can lead to complex mixtures of products, byproducts, and unreacted starting materials. Hyphenated chromatographic-mass spectrometric techniques are essential for the separation and identification of these components.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Reaction Product Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of complex liquid mixtures. nih.gov This method is particularly well-suited for profiling the products of reactions involving diphenylsulfamoyl chloride, especially when the products are non-volatile or thermally labile.
In a typical workflow, the reaction mixture is injected into the UHPLC system, where the components are separated based on their affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. This allows for the confident identification of known products and the characterization of unknown species. For example, UHPLC-MS/MS has been effectively used to analyze neurotransmitter metabolites in cerebrospinal fluid after derivatization with benzoyl chloride, a reagent with a similar reactive chloride group. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct and Intermediate Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov In the context of diphenylsulfamoyl chloride reactions, GC-MS is invaluable for identifying volatile byproducts or intermediates that may be formed.
The reaction mixture is vaporized and introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components are then introduced into the mass spectrometer for identification. For instance, GC-MS has been used for the analysis of crude reaction mixtures from Friedel-Crafts acylation, allowing for the unambiguous identification of various isomers. copernicus.org Similarly, it has been employed to analyze chlorinated and sulfochlorinated derivatives of alkanes.
Chemical Derivatization Strategies for Enhanced Analytical Performance in Research
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as its volatility for GC analysis or its ionization efficiency and chromatographic retention for LC-MS analysis. In the context of diphenylsulfamoyl chloride research, derivatization can be applied in two main ways: derivatizing the products of a reaction with diphenylsulfamoyl chloride, or using diphenylsulfamoyl chloride itself as a derivatizing agent.
When diphenylsulfamoyl chloride reacts with a substrate, for example, an amine, the resulting sulfonamide may be further derivatized to enhance its detectability. More commonly, sulfonyl chlorides like dansyl chloride are used as pre-column derivatization reagents to improve the detection of amines and phenols in HPLC. This principle can be extended to reactions where diphenylsulfamoyl chloride is the reagent. The diphenylsulfamoyl group, once attached to an analyte, can significantly alter its chromatographic behavior and mass spectrometric response.
For example, benzoyl chloride is a well-known derivatizing agent that improves the analysis of small molecules in biological samples by LC-MS/MS. nih.gov The benzoyl group enhances the hydrophobicity of polar analytes, leading to better retention in reversed-phase chromatography. A similar effect can be expected when using diphenylsulfamoyl chloride as a derivatization reagent.
Table 2: Common Derivatization Reagents and Their Target Functional Groups
| Derivatization Reagent | Target Functional Group | Analytical Enhancement |
| Dansyl Chloride | Primary and secondary amines, phenols | Fluorescence, improved ionization |
| Benzoyl Chloride | Primary and secondary amines, phenols | Improved chromatographic retention, enhanced MS signal |
| Diphenylsulfamoyl Chloride | Primary and secondary amines, alcohols | Potential for improved chromatographic retention and MS signal |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and ketones | UV absorbance, improved ionization |
This table includes diphenylsulfamoyl chloride to illustrate its potential application as a derivatization reagent based on the reactivity of its functional group.
The use of these advanced analytical methodologies is paramount for the comprehensive investigation of reactions involving diphenylsulfamoyl chloride. They provide the detailed information necessary to optimize reaction conditions, elucidate reaction pathways, and fully characterize the resulting products, thereby advancing the synthetic utility of this important chemical compound.
Reagents for Improving Sensitivity and Selectivity of Reactive Intermediates
The study of reactive intermediates in diphenylsulfamoyl chloride reactions is often challenging due to their low concentrations and short lifetimes. To overcome these difficulties, derivatization techniques are employed to enhance the sensitivity and selectivity of their detection, particularly when using methods like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.gov
Chemical derivatization can improve the ionization efficiency and, consequently, the detection limits for analytes that are otherwise difficult to detect. nih.govresearchgate.net For instance, reagents that react with transient species to form stable, easily detectable derivatives are crucial. While research directly on diphenylsulfamoyl chloride's reactive intermediates is specific, broader principles from sulfonyl chloride chemistry can be applied. Reagents like dansyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) have been successfully used to derivatize phenolic compounds, which share some reactive similarities with the intermediates . nih.gov These reagents introduce a highly ionizable moiety, significantly improving the response in mass spectrometry. nih.govresearchgate.net
In the context of diphenylsulfamoyl chloride, which may react via sulfonylium ion intermediates or other transient species, trapping agents can be employed. These agents are nucleophiles designed to react rapidly with the intermediate to form a stable product that can be isolated and characterized. For example, tertiary sulfonamides have been shown to react with thermally generated benzynes, another type of reactive intermediate, leading to products formed through sulfonyl transfer or desulfonylation. nih.gov This principle of trapping a reactive species can be adapted to study the intermediates of diphenylsulfamoyl chloride reactions.
The selection of a derivatizing or trapping reagent is critical and depends on the expected intermediate and the analytical technique being used. The ideal reagent should react quickly and selectively with the intermediate, and the resulting product should have properties—such as high ionization efficiency for MS or strong UV absorbance for HPLC—that facilitate its detection and quantification. google.com
Table 1: Derivatization Reagents for Enhancing Detection of Reactive Species
| Reagent | Target Functional Group | Principle of Enhancement | Reference |
|---|---|---|---|
| 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenols, Amines | Introduces a permanently charged moiety, improving ESI-MS sensitivity. | nih.govresearchgate.net |
| Dansyl chloride | Phenols, Amines | Adds a fluorogenic and easily ionizable group. | nih.gov |
Isotopic Labeling for Tracing Reaction Pathways
Isotopic labeling is a powerful and definitive technique for elucidating the mechanisms of chemical reactions. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹⁶O with ¹⁸O, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can trace the path of that atom through the reaction to the final products. chemrxiv.orgnih.gov This method provides unambiguous evidence for bond-forming and bond-breaking steps.
In the study of sulfonyl chloride reactions, kinetic solvent isotope effects (KSIE) are a common application of isotopic labeling. nih.gov For example, comparing the reaction rate in H₂O versus D₂O (heavy water) can reveal the extent of bond breaking at the transition state. nih.gov A significant KSIE value, such as the 1.568 observed for methanesulfonyl chloride hydrolysis, indicates substantial bond cleavage involving the solvent at the transition state, which is characteristic of certain nucleophilic substitution pathways. nih.gov
For diphenylsulfamoyl chloride, isotopic labeling can be used to distinguish between proposed mechanisms. For instance, in a hydrolysis reaction, labeling the water with ¹⁸O would allow researchers to determine if the oxygen atom in the resulting sulfonic acid product comes from the water molecule, which is expected in a hydrolytic mechanism. A late-stage ¹⁸O labeling strategy has been developed for primary sulfonamides, demonstrating the feasibility of incorporating isotopes into sulfonyl-containing molecules to create internal standards for quantitative analysis or to study reaction mechanisms. chemrxiv.org
Furthermore, selective isotopic labeling of different parts of the diphenylsulfamoyl chloride molecule or the reacting nucleophile can provide detailed insights. nih.gov For example, labeling one of the phenyl rings or the nitrogen atom could help track rearrangements or unexpected reaction pathways. The analysis of the isotopically labeled products is typically performed using mass spectrometry, which can easily distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio, or by NMR spectroscopy. nih.gov
X-ray Crystallography for Structural Confirmation of Reaction Products and Intermediates (where applicable)
The process involves growing a single crystal of the compound of interest, which can sometimes be a challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov
This method is particularly useful when new or unexpected products are formed. For example, if a reaction involving diphenylsulfamoyl chloride leads to a cyclized product or an rearranged isomer, X-ray crystallography can definitively establish its structure, which might be difficult to ascertain solely through spectroscopic methods like NMR or MS. While the technique is generally applied to stable final products, in some cases, it can be used to characterize stable intermediates if they can be crystallized. The structural data obtained from X-ray crystallography can also provide insights into the intermolecular interactions within the crystal, such as hydrogen bonding. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2-dimethylimidazole-4-sulfonyl chloride |
| Benzylamine |
| Dansyl chloride |
| Diphenylsulfamoyl chloride |
| Methanesulfonyl chloride |
Future Research Trajectories and Unresolved Challenges in Diphenylsulfamoyl Chloride Chemistry
Development of Highly Selective and Sustainable Catalytic Systems
A primary objective in modern organic synthesis is the development of catalytic systems that are not only efficient and selective but also environmentally benign. For reactions involving sulfamoyl chlorides, the focus is on moving beyond stoichiometric reagents to catalytic processes that offer improved atom economy and milder reaction conditions.
Future research aims to discover and optimize catalysts that can achieve high selectivity in various transformations. For instance, new catalytic methods for alcohol sulfamoylation deploy simple organic bases like N-methylimidazole with electron-deficient aryl sulfamates, providing excellent selectivity for primary over secondary alcohols. nih.gov Another promising avenue is the use of silyl (B83357) radicals for the activation of sulfamoyl chlorides, enabling reactions like single-step hydrosulfamoylation under photocatalytic conditions. nih.gov The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids, represents a significant advance in forming sulfonamides, though challenges with certain substrates like primary amines remain. rsc.orgsemanticscholar.orgrsc.org
Sustainability goals are driving research towards replacing precious metal catalysts with earth-abundant alternatives. Zirconium tetrachloride (ZrCl₄), for example, has been shown to be an effective catalyst for the rapid and high-yield conversion of thiols into sulfonyl chlorides under mild conditions. organic-chemistry.org Furthermore, the use of photocatalysts such as potassium poly(heptazine imide), a type of carbon nitride, opens possibilities for using light as a traceless reagent in synthesizing sulfonyl chlorides. nih.gov These approaches reduce reliance on hazardous and toxic reagents, aligning with the principles of green chemistry.
| Catalyst System | Transformation | Key Advantages | Ref. |
| N-Methylimidazole | Alcohol Sulfamoylation | High selectivity for 1° alcohols, mild conditions | nih.gov |
| Palladium Complexes | Suzuki-Miyaura Coupling | Forms aryl sulfonamides from boronic acids | rsc.orgsemanticscholar.orgrsc.org |
| Zirconium tetrachloride | Thiol to Sulfonyl Chloride | Excellent yields, very short reaction times, mild conditions | organic-chemistry.org |
| Eosin Y / Silyl Radicals | Hydrosulfamoylation of Alkenes | Access to aliphatic sulfonamides, uses inexpensive olefins | nih.gov |
| Potassium Poly(heptazine imide) | Thioacetate to Sulfonyl Chloride | Uses light as a reagent, sustainable photocatalyst | nih.gov |
Exploration of Novel Reactivity Modes for C-X and C-C Bond Formation
While diphenylsulfamoyl chloride is traditionally used for sulfonamide synthesis (C-N bond formation), its potential for constructing other types of chemical bonds is an area of active exploration. The development of novel reactivity modes is crucial for expanding the synthetic chemist's toolkit.
Recent research has demonstrated new pathways for carbon-sulfur (C-S) and carbon-carbon (C-C) bond formation. Photoredox catalysis has enabled the synthesis of β-lactam sulfonamides through an atom transfer radical addition (ATRA) reaction between N-chlorosulfonylated β-lactams and various olefins, showcasing a new C-S bond-forming strategy. researchgate.net Phosphine-mediated deoxygenation of sulfonyl chlorides presents another route to C-S bond formation, allowing for the synthesis of thioethers and thioesters. researchgate.net
The formation of C-C bonds via reactions of sulfonyl compounds is a particularly exciting frontier. Visible light-mediated desulfonylative transformations have emerged as a powerful method for creating C-C bonds from sulfonyl chlorides and other sulfonyl derivatives. nih.gov Furthermore, palladium-catalyzed Suzuki-Miyaura coupling reactions that use in situ generated sulfamoyl chlorides as electrophiles allow for the construction of aryl sulfonamides, effectively forming a C-C bond between the aryl group of the boronic acid and the sulfur atom. semanticscholar.orgrsc.org A recently developed photocatalyst-free method for the sulfamoyl-oximation of alkenes demonstrates a relay strategy that achieves difunctionalization, forming both C-N and C-O bonds in a single operation. acs.org These innovative approaches highlight the untapped potential of sulfamoyl chlorides as versatile building blocks in organic synthesis. organic-chemistry.orgdntb.gov.ua
Integration with Continuous Flow Synthesis and Automation Technologies
The integration of continuous flow synthesis and automation offers significant advantages for the preparation and use of sulfamoyl chlorides. These technologies allow for precise control over reaction parameters, enhanced safety when handling hazardous reagents, and improved scalability and reproducibility.
Several studies have demonstrated the successful application of flow chemistry to sulfonyl chloride synthesis. rsc.orgdntb.gov.uarsc.org For example, a continuous-flow process for preparing m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride resulted in increased chemoselectivity at higher temperatures without the need for a catalyst, a significant improvement over traditional batch reactions. nih.gov The superior mixing and heat transfer in microreactors minimize side reactions and allow for the safe handling of highly exothermic processes. rsc.orgnih.gov This level of control enabled the synthesis of 15 different analogues with yields ranging from 65% to 99%. nih.gov
Automation, often coupled with flow chemistry, facilitates the rapid synthesis of compound libraries for applications like drug discovery. nih.gov By automating the reaction, optimization, and purification steps, researchers can accelerate the discovery of new molecules with desired properties. The development of multistep continuous flow processes for producing active pharmaceutical ingredients (APIs) underscores the industrial relevance of this technology. researchgate.net Future work will likely focus on developing fully automated platforms that integrate synthesis, analysis, and purification for high-throughput screening and manufacturing.
| Flow Chemistry Application | Starting Material | Key Findings | Ref. |
| Synthesis of m-sulfamoylbenzamide analogues | m-(chlorosulfonyl)benzoyl chloride | Increased chemoselectivity (94% vs 80% in batch), catalyst-free | nih.gov |
| Synthesis of sulfonyl chlorides | Disulfides and thiols | High space-time yield, improved safety by avoiding thermal runaway | rsc.org |
| General sulfonyl chloride preparation | Thiols and disulfides | Safe handling of exothermic reactions, use of N-chloroamides | rsc.org |
Harnessing Photochemistry and Electrochemistry for Sulfamoyl Chloride Transformations
Photochemistry and electrochemistry are powerful tools for accessing novel reactivity from sulfamoyl chlorides, often under mild conditions and without the need for harsh chemical reagents. These energy input methods provide alternative activation pathways, enabling transformations that are difficult to achieve through traditional thermal methods.
Photochemistry: Visible-light photoredox catalysis has become a cornerstone for generating sulfonyl and sulfamoyl radicals from their corresponding chlorides. researchgate.net However, the single-electron reduction of sulfamoyl chlorides is known to be more challenging than that of sulfonyl chlorides due to their higher reduction potential. acs.orgacs.orgacs.org A successful strategy to overcome this involves silyl radical-mediated chlorine atom abstraction, which proceeds at similar rates for both sulfamoyl and sulfonyl chlorides. acs.orgacs.org This approach, often using Eosin Y as an inexpensive organic photocatalyst, has enabled the direct hydrosulfamoylation of alkenes. nih.govacs.org Recent advances have even demonstrated a photocatalyst-free activation of sulfamoyl chlorides for the regioselective sulfamoyl-oximation of alkenes, relying on a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay strategy. acs.org
Electrochemistry: Electrochemistry offers a green and highly chemoselective method for transformations involving sulfonyl and sulfamoyl derivatives. chemistryworld.com It provides a reagent-free approach to cleaving bonds selectively. For instance, the electrochemical cleavage of sulfonimides has been developed as a direct and high-yield route to sulfonamides. nih.govacs.org This method allows for the selective cleavage of one sulfonyl group at a controlled potential, a transformation that is difficult to achieve with chemical reagents. acs.org Another innovative electrochemical approach enables the synthesis of sulfonimidoyl fluorides from readily available sulfinamides, avoiding the use of unstable sulfonimidoyl chlorides or toxic fluorinating agents. chinesechemsoc.org The ability to fine-tune reactivity by simply adjusting the applied voltage makes electrochemistry a highly attractive area for future research in sulfamoyl chloride chemistry.
| Method | Transformation | Key Feature | Ref. |
| Photoredox Catalysis (Eosin Y) | Hydrosulfamoylation of alkenes | Silyl radical-mediated activation overcomes high reduction potential | nih.govacs.orgacs.org |
| Photoredox Catalysis (Iridium) | Coupling with electron-deficient olefins | Generation of sulfonyl radicals for C-S bond formation | acs.org |
| Photocatalyst-Free Photochemistry | Sulfamoyl-oximation of alkenes | Dual-role reagent enables HAT/XAT relay strategy | acs.org |
| Preparative Electrolysis | Cleavage of sulfonimides | Highly chemoselective route to sulfonamides at controlled potential | nih.govacs.org |
| Electrochemical Oxidation | Synthesis of sulfonimidoyl fluorides | Avoids unstable intermediates and toxic reagents | chinesechemsoc.org |
Interdisciplinary Approaches: Bridging Synthetic Organic Chemistry with Materials Science and Theoretical Chemistry
The future of diphenylsulfamoyl chloride chemistry will increasingly rely on interdisciplinary collaborations. Bridging the gap between synthetic organic chemistry, materials science, and theoretical chemistry will unlock new applications and provide a deeper understanding of reactivity.
Materials Science: Sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry is a robust "click chemistry" reaction with broad applications in drug discovery and materials science. chinesechemsoc.org Sulfonimidoyl fluorides, which can be synthesized electrochemically from precursors related to sulfamoyl chlorides, are promising agents for SuFEx, offering a stable yet reactive handle for constructing complex molecular architectures. chinesechemsoc.org The sulfamate (B1201201) functional group has also been explored as a novel anchor for solid-phase organic synthesis, a technique central to creating large libraries of compounds for screening and developing new materials. nih.gov The unique electronic and structural properties imparted by the sulfamoyl group could be harnessed to create novel polymers, functional coatings, and other advanced materials.
Theoretical Chemistry: Computational methods, particularly Density Functional Theory (DFT) calculations, are becoming indispensable for predicting reactivity and elucidating reaction mechanisms. In the study of electrochemical sulfonimide cleavage, DFT calculations supported the experimental findings and helped explain the observed chemoselectivity. nih.govacs.org Theoretical chemistry can guide the design of new catalysts, predict the substrate scope of a reaction, and rationalize unexpected outcomes. By modeling transition states and reaction intermediates, chemists can gain insights that accelerate the development of more efficient and selective transformations, reducing the need for extensive empirical screening.
Addressing Challenges in Functional Group Tolerance and Substrate Scope Expansion
Despite significant progress, several challenges remain in the application of diphenylsulfamoyl chloride and related reagents. Two of the most pressing issues are improving functional group tolerance and expanding the scope of compatible substrates.
Functional Group Tolerance: Many modern synthetic methods for sulfonamide formation exhibit good tolerance for a range of functional groups. rsc.orgsemanticscholar.org However, limitations persist. For example, some palladium-catalyzed coupling reactions are not effective for primary amines or anilines, possibly due to side reactions like β-hydride elimination. semanticscholar.org Similarly, certain catalytic systems for sulfonyl chloride synthesis struggle with specific heterocyclic substrates. organic-chemistry.org A major ongoing challenge is the tendency for desulfonylation to occur as a competing reaction pathway, which can reduce the yield of the desired sulfonamide product. rsc.org Future research must focus on developing more robust catalytic systems that can operate under milder conditions to preserve sensitive functionalities and prevent undesired side reactions.
Substrate Scope Expansion: The chemistry of functional groups like sulfamates remains relatively underdeveloped compared to more common moieties like amides and carboxylic acids. nih.gov Expanding the scope of reactions involving sulfamoyl chlorides to include a wider variety of alkenes, alkynes, and other coupling partners is a key goal. The inherent difficulty in activating sulfamoyl chlorides via single-electron reduction has historically limited their use in certain photocatalytic reactions. acs.org While new activation strategies are emerging, there is a need to develop more general methods that apply to a broader range of both the sulfamoyl chloride precursor and the coupling partner. Overcoming these limitations will be critical to elevating sulfamoyl chlorides from specialized reagents to universal building blocks in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
